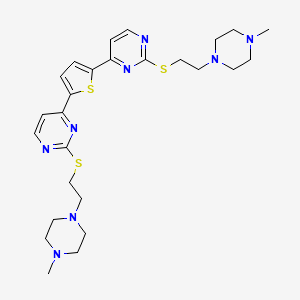![molecular formula C5H6N2O2S2 B14280766 Bis[(isocyanatomethyl)sulfanyl]methane CAS No. 149683-01-2](/img/structure/B14280766.png)
Bis[(isocyanatomethyl)sulfanyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(isocyanatomethyl)sulfanyl]methane is an organosulfur compound with the molecular formula C5H6N2O2S2. It contains two isocyanate groups and two sulfur atoms, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(isocyanatomethyl)sulfanyl]methane typically involves the reaction of methane with sulfuryl chloride in a radical reaction. Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(isocyanatomethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, ureas, and carbamates. These products have various applications in different fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Bis[(isocyanatomethyl)sulfanyl]methane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups
Mecanismo De Acción
The mechanism of action of Bis[(isocyanatomethyl)sulfanyl]methane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. The sulfur atoms in the compound also play a role in its reactivity, allowing for the formation of sulfonyl derivatives under oxidative conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methylsulfonylmethane (MSM): An organosulfur compound with similar sulfur-containing functional groups.
Dimethyl sulfone (DMSO2): Another sulfur-containing compound with similar chemical properties.
Uniqueness
Bis[(isocyanatomethyl)sulfanyl]methane is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from materials science to pharmaceuticals .
Propiedades
Número CAS |
149683-01-2 |
|---|---|
Fórmula molecular |
C5H6N2O2S2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
isocyanato(isocyanatomethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H6N2O2S2/c8-1-6-3-10-5-11-4-7-2-9/h3-5H2 |
Clave InChI |
ZHWJTCDUSSCFOZ-UHFFFAOYSA-N |
SMILES canónico |
C(N=C=O)SCSCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



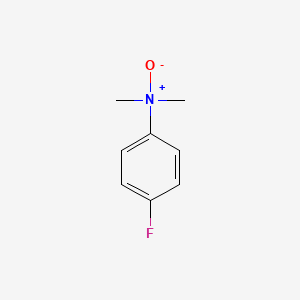
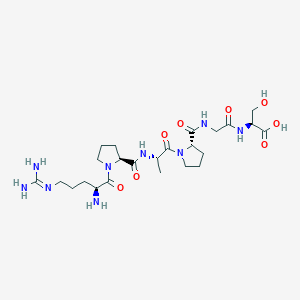
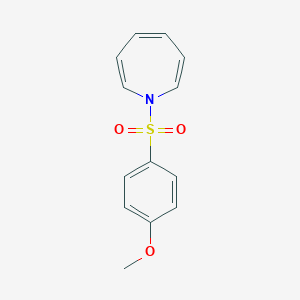
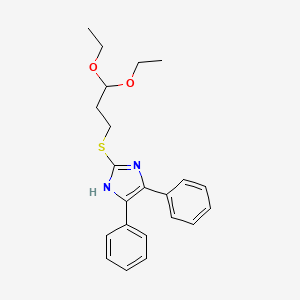
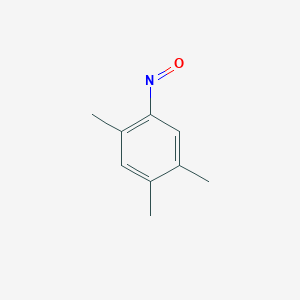

methyl}benzoic acid](/img/structure/B14280733.png)

ethanimidamide](/img/structure/B14280755.png)
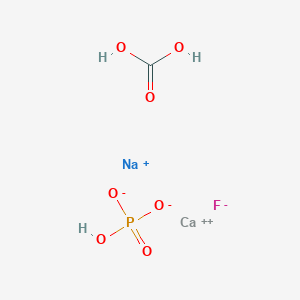
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
